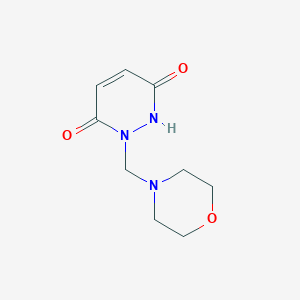

![molecular formula C19H24N2O3 B5510089 (3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals known for their intricate synthesis processes and diverse biological activities. Its structure suggests potential applications in pharmaceutical and chemical research due to its unique functional groups and stereochemistry.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including the use of microwave irradiation for accelerating the reaction processes. For example, compounds with related structures have been synthesized through reactions involving ethanolic piperidine solution under microwave irradiation, leading to crystalline products characterized by X-ray diffraction (Okasha et al., 2022).

Molecular Structure Analysis

The detailed molecular structure of such compounds is determined using single crystal X-ray measurements. These analyses reveal the spatial arrangement of atoms within the molecule, providing insights into its 3D conformation and potential for interaction with biological targets (Okasha et al., 2022).

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, are influenced by the compound’s functional groups. For instance, the presence of an amino group and a methoxy group can significantly affect its chemical behavior, making it a candidate for further functionalization or participation in drug synthesis pathways (El-Agrody et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior under different conditions. These properties are often determined through experimental studies, including solubility tests in various solvents and melting point determination using differential scanning calorimetry (DSC).

Chemical Properties Analysis

Chemical properties include the compound’s reactivity with various chemical agents, its stability under different conditions, and its potential to undergo specific reactions. Studies have explored the synthesis and characterization of related compounds, focusing on their reactivity, potential for cyclization, and interactions with biological targets (Ibenmoussa et al., 1998).

Applications De Recherche Scientifique

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Compounds synthesized from reactions involving piperidine solutions have been reported to exhibit favorable antimicrobial activities. For instance, synthesized pyran derivatives demonstrated antimicrobial functionalities comparable to reference agents, with bactericidal and fungicidal effects confirmed through MIC, MBC, and MFC assessments (Okasha et al., 2022).

Cytotoxic Activity

- Cytotoxicity Against Cancer Cells : Another study reported on a compound synthesized via a reaction involving ethanolic piperidine solution, which revealed promising cytotoxic activities against human cancer cell lines. The study also involved DFT studies and molecular docking to analyze the compound's interactions, showing strong interactions with DNA methyltransferase 1 (El Gaafary et al., 2021).

Molecular Docking and Synthesis Techniques

- Molecular Docking and Synthesis Techniques : Research on 4-(Aminoalkoxy)benzylamines prepared and screened for in vitro activity at the human histamine H(3) receptor indicated that some members of this series exhibited subnanomolar binding affinities. This highlights the importance of molecular docking and synthesis techniques in the development of receptor antagonists (Apodaca et al., 2003).

Synthesis of Bioactive Molecules

- Synthesis of Bioactive Molecules : A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol was described as useful for the synthesis of various bioactive molecules. The synthesis involved 1,3-dipolar cycloaddition reaction, showcasing the compound's relevance in creating intermediates for further pharmaceutical applications (Kotian et al., 2005).

Propriétés

IUPAC Name |

(3R,4R)-4-amino-1-[[3-(4-methoxyphenoxy)phenyl]methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-23-15-5-7-16(8-6-15)24-17-4-2-3-14(11-17)12-21-10-9-18(20)19(22)13-21/h2-8,11,18-19,22H,9-10,12-13,20H2,1H3/t18-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMACNPNVAYMRI-RTBURBONSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)CN3CCC(C(C3)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)CN3CC[C@H]([C@@H](C3)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)

![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)